molecular formula C12H9BrN2O2 B12057167 4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide

4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide

Katalognummer: B12057167
Molekulargewicht: 293.12 g/mol
InChI-Schlüssel: AUVZJZNPQFHSRR-RIYZIHGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide is an organic compound with the molecular formula C12H9BrN2O2 and a molecular weight of 293.12 g/mol . This compound is known for its unique structural features, which include a bromine atom attached to a benzene ring and a furylmethylidene group linked to a hydrazide moiety. It is often used in early discovery research due to its rare and unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2-furylmethylidene . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents attached to the benzene ring or the furylmethylidene group. The unique properties of 4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide, such as its specific bromine substitution, contribute to its distinct chemical and biological activities .

Eigenschaften

Molekularformel

C12H9BrN2O2

Molekulargewicht

293.12 g/mol

IUPAC-Name

4-bromo-N-[(E)-furan-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C12H9BrN2O2/c13-10-5-3-9(4-6-10)12(16)15-14-8-11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+

InChI-Schlüssel

AUVZJZNPQFHSRR-RIYZIHGNSA-N

Isomerische SMILES

C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br

Kanonische SMILES

C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.